molecular formula C17H19ClFNO3S2 B4569397 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B4569397
M. Wt: 403.9 g/mol
InChI Key: DOPKYHRVDNEVLH-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO3S2 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide is 403.0478917 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Fluorination and Enantioselectivity Enhancement

A study by Yasui et al. introduced a novel electrophilic fluorinating reagent, showcasing its utility in improving the enantioselectivity of silylenol ether fluorination reactions. Such reagents, including benzenesulfonamide derivatives, are crucial in synthesizing enantioselective compounds, which have significant implications in pharmaceutical synthesis and material science (Yasui et al., 2011).

Antiviral and Antifungal Activities

Zareef et al. reported on the synthesis of novel benzenesulfonamides with promising anti-HIV and antifungal activities. These findings underline the potential of benzenesulfonamide derivatives in developing new therapeutic agents targeting infectious diseases (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. synthesized new benzenesulfonamide derivatives used in zinc phthalocyanines, exhibiting high singlet oxygen quantum yield. Such compounds are pivotal for photodynamic therapy applications, offering a pathway to treat cancer with minimal invasiveness (Pişkin et al., 2020).

Fluorescent Probes for Metal Ions

Kimber et al. described the synthesis of benzenesulfonamide derivatives that serve as precursors for specific fluorophores for metal ions like Zn(II). These compounds are essential for developing fluorescent probes that can detect and quantify metal ions in biological systems, aiding in diagnostics and research (Kimber et al., 2003).

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S2/c1-12-10-13(6-7-17(12)23-2)25(21,22)20-8-9-24-11-14-15(18)4-3-5-16(14)19/h3-7,10,20H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKYHRVDNEVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
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N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide

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